DFHBI
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Overview
Description
DFHBI is a synthetic compound known for its unique fluorescent properties. It is a derivative of imidazolinone and is often used in biochemical studies due to its ability to produce fluorescence upon binding to specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DFHBI typically involves the condensation of 3,5-difluoro-4-hydroxybenzaldehyde with 2,3-dimethylimidazol-4-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
DFHBI undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imidazolinone ring can be reduced under specific conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazolinone derivatives.
Substitution: Substituted imidazolinone derivatives.
Scientific Research Applications
DFHBI is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress.
Biology: Employed in imaging studies to visualize cellular processes and structures.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The compound exerts its effects through its ability to fluoresce upon binding to specific targets. The fluorescence is due to the rigid planar conformation of the molecule when bound, which restricts rotation and allows for efficient emission of light. This property makes it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-hydroxybenzylidene imidazolinone: A similar compound with comparable fluorescent properties.
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl: Another fluorophore with different structural features but similar applications.
Uniqueness
DFHBI is unique due to its specific binding properties and high fluorescence efficiency, making it particularly useful in applications requiring precise and sensitive detection .
Properties
IUPAC Name |
5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2,3-dimethylimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-6-15-10(12(18)16(6)2)5-7-3-8(13)11(17)9(14)4-7/h3-5,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDIJYXDUBFLID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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